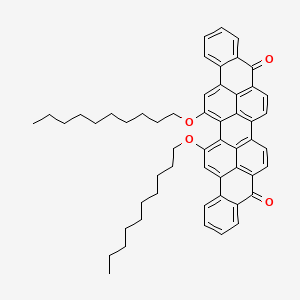

16,17-Bis(decyloxy)violanthrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

30,34-didecoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56O4/c1-3-5-7-9-11-13-15-21-31-57-45-33-43-35-23-17-19-25-39(35)53(55)41-29-27-37-38-28-30-42-48-44(36-24-18-20-26-40(36)54(42)56)34-46(52(50(38)48)51(45)49(37)47(41)43)58-32-22-16-14-12-10-8-6-4-2/h17-20,23-30,33-34H,3-16,21-22,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNNSUYQMZKRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072377 | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71550-33-9 | |

| Record name | 16,17-Bis(decyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-bis(decyloxy)violanthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Photophysical Properties of 16,17-bis(decyloxy)violanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-bis(decyloxy)violanthrone is a derivative of violanthrone, a large polycyclic aromatic hydrocarbon. The parent violanthrone molecule is known for its extended π-conjugated system, which imparts it with interesting electronic and optical properties. The addition of decyloxy chains at the 16 and 17 positions enhances its solubility in organic solvents and can modulate its solid-state packing, making it a candidate for applications in organic electronics, such as p-type semiconductors. This guide provides a comprehensive overview of the known photophysical properties of this compound and its close analogs, based on available scientific literature.

Core Photophysical Properties

While specific quantitative photophysical data for this compound is not extensively reported, key properties can be inferred from studies on closely related violanthrone derivatives, particularly the 16,17-bis(octyloxy)violanthrone analog.

Table 1: Summary of Photophysical Data for Violanthrone Derivatives

| Property | 16,17-bis(octyloxy)violanthrone (V2) | Violanthrone (V1) | Dihydroquinone form of 16,17-disubstituted violanthrones |

| Absorption Maximum (λmax) | ~600 nm (estimated from dihydroxy derivative) | Not specified | Not specified |

| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |

| Emission Maximum (λem) | Data not available | Data not available | 560 - 600 nm[1] |

| Fluorescence Quantum Yield (Φf) | < 0.01[1] | 0.01[1] | 0.6 - 1.0[1] |

| Excited-State Lifetime (τ) | Data not available | Data not available | Data not available |

It is important to note that the fluorescence quantum yield of the oxidized form of 16,17-dialkoxyviolanthrones is exceedingly low.[1] In contrast, the reduced dihydroquinone form exhibits strong fluorescence with a high quantum yield.[1] This suggests that the photophysical behavior of this class of molecules is highly dependent on its redox state.

Experimental Protocols

Detailed experimental protocols for the photophysical characterization of this compound are not explicitly available. However, a general methodology can be outlined based on standard practices for organic dyes.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can influence the photophysical properties. A non-polar, aprotic solvent in which this compound is readily soluble should be used. Solvents such as toluene, chloroform, or tetrahydrofuran are suitable candidates. The solvent should be of spectroscopic grade to minimize interference from impurities.

-

Concentration: For absorption measurements, a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum is typically used to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is prepared to avoid inner filter effects.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used to measure the absorption spectrum.

-

Procedure:

-

The spectrophotometer is blanked using a cuvette containing the pure solvent.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength of maximum absorption (λmax) is determined from the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required.

-

Procedure:

-

The sample is excited at or near its absorption maximum (λmax).

-

The emission spectrum is recorded by scanning the emission monochromator at a 90-degree angle to the excitation beam to minimize scattered light.

-

The wavelength of maximum emission (λem) is identified.

-

Fluorescence Quantum Yield Determination

-

Relative Method: The fluorescence quantum yield (Φf) is typically determined relative to a well-characterized standard with a known quantum yield in the same spectral region.

-

Procedure:

-

The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept low and matched as closely as possible.

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Excited-State Lifetime Measurement

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Visualizations

Caption: A flowchart illustrating the general experimental workflow for determining the photophysical properties of a fluorescent dye.

Logical Relationships

The photophysical properties of this compound are intrinsically linked to its molecular structure and its redox state.

References

Synthesis and Characterization of 16,17-bis(decyloxy)violanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 16,17-bis(decyloxy)violanthrone, a derivative of the polycyclic aromatic hydrocarbon violanthrone. The introduction of long alkyl chains at the 16 and 17 positions significantly enhances the solubility of the violanthrone core in common organic solvents, facilitating its processing for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] This document provides a comprehensive overview of a two-step synthetic protocol, starting from the commercially available 16,17-dimethoxyviolanthrone, and outlines the key characterization techniques used to verify the structure and purity of the final product. The information presented is intended to serve as a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

Violanthrone and its derivatives are a class of organic compounds that have garnered significant interest due to their unique electronic and optical properties.[1] The extensive π-conjugated system of the violanthrone core leads to strong absorption in the visible and near-infrared regions, making these materials promising candidates for various optoelectronic applications.[1] However, the parent violanthrone molecule suffers from poor solubility, which limits its processability.

The functionalization of the violanthrone core at the 16 and 17 positions with alkoxy chains is a common strategy to improve solubility without significantly altering the fundamental electronic properties.[1] The decyloxy chains in this compound provide the necessary steric hindrance to prevent close packing and aggregation in solution, thereby enhancing its solubility. This guide focuses on a reliable synthetic route to this compound and the analytical methods for its thorough characterization.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 16,17-dimethoxyviolanthrone. The first step involves the demethylation of the starting material to yield 16,17-dihydroxyviolanthrone. This intermediate is then subjected to a Williamson ether synthesis with 1-bromodecane to afford the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 16,17-dihydroxyviolanthrone (Intermediate)

This protocol is adapted from the general procedure described in patent CN103804163A.

-

Dispersion: Disperse 1 part by mass of commercially available 16,17-dimethoxyviolanthrone (Vat Brilliant Green dye powder) in 10 parts by mass of dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Stirring: Mechanically stir the suspension for 1 hour at room temperature to ensure thorough dispersion.

-

Demethylation: Cool the mixture in an ice-water bath. Slowly add 1.1 parts by mass of boron tribromide (BBr₃) dropwise while maintaining stirring.

-

Reaction: After the addition is complete, continue stirring at room temperature for 8 hours, followed by heating at reflux for another 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, pour the viscous slurry into 50 parts by mass of a 2 mol/L hydrochloric acid (HCl) aqueous solution. Stir vigorously to ensure complete hydrolysis.

-

Isolation: Isolate the solid product by filtration or centrifugation.

-

Washing: Wash the filter cake repeatedly with water until the filtrate is neutral.

-

Drying: Dry the resulting 16,17-dihydroxyviolanthrone. This intermediate can be used in the next step without further purification.

Synthesis of this compound (Final Product)

This protocol is adapted from the general procedure described in patent CN103804163A.

-

Reaction Setup: In a round-bottom flask, combine 1 part by mass of 16,17-dihydroxyviolanthrone with 10 parts by mass of N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add 1.3 parts by mass of 1-bromodecane, 0.8 parts by mass of anhydrous potassium carbonate (K₂CO₃), and 0.05 parts by mass of 18-crown-6 as a phase transfer catalyst.

-

Reaction: Heat the mixture to 80°C and stir mechanically for 10 hours.

-

Filtration: While still hot, filter the reaction mixture to remove insoluble starting material and inorganic salts.

-

Precipitation: Pour the filtrate into 50 parts by mass of water to precipitate the crude product.

-

Isolation: Collect the blue-black precipitate by filtration.

-

Purification: Recrystallize the crude product from ethyl acetate to obtain purple-black needle-like crystals of this compound.

Characterization

Due to the lack of specific experimental data for this compound in the public domain, the following characterization data is based on expected values and data for analogous long-chain dialkoxy violanthrone derivatives.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 71550-33-9[2][3][4] |

| Molecular Formula | C₅₄H₅₆O₄[2] |

| Molecular Weight | 769.02 g/mol [5] |

| Appearance | Purple-black needle-like crystals |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. |

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the violanthrone core are expected in the downfield region (δ 7.0-9.0 ppm). The protons of the decyloxy chains will appear in the upfield region (δ 0.8-4.5 ppm). Specifically, the methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 4.0-4.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbons of the decyloxy chains will appear in the upfield region (δ 14-70 ppm), with the carbon of the -O-CH₂- group expected around δ 68-70 ppm. |

| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (769.02) is expected. |

| UV-Vis Spectroscopy | A broad absorption band in the visible region, typically between 500 nm and 700 nm, is characteristic of the violanthrone chromophore. |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

References

- 1. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 2. This compound CAS 71550-33-9 In stock, CasNo.71550-33-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 3. 16,17-bis-(Decyloxy)violanthrone, CasNo.71550-33-9 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Electrochemical Properties of 16,17-bis(decyloxy)violanthrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons with significant potential in the field of organic electronics due to their extensive π-conjugated systems. The introduction of long alkyl chains, such as decyloxy groups, at the 16 and 17 positions enhances their solubility, a crucial factor for device fabrication. This technical guide provides a comprehensive overview of the electrochemical properties of 16,17-bis(decyloxy)violanthrone and its derivatives. While direct, comprehensive experimental electrochemical data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related violanthrone precursors and derivatives to provide a robust understanding of their redox behavior and electronic characteristics. This document outlines the fundamental electrochemical principles, detailed experimental methodologies, and the relationship between electrochemical measurements and key material properties like HOMO/LUMO energy levels.

Introduction to Violanthrone Derivatives

Violanthrones are characterized by a large, planar π-conjugated system composed of nine fused benzene rings. This structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductor devices.[1] However, the inherent low solubility of the violanthrone core in common organic solvents presents a significant challenge for processing and device fabrication. To overcome this, chemical modifications, such as the introduction of flexible alkyl chains, are employed. The etherification of the 16,17-dihydroxyviolanthrone precursor to yield this compound significantly improves its solubility, making it a more viable candidate for applications in organic electronics.

Electrochemical Properties

The electrochemical behavior of violanthrone derivatives is central to their function in electronic devices. Techniques like cyclic voltammetry (CV) are used to probe the redox potentials, which correspond to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Redox Behavior of Violanthrone Precursors

Influence of Alkoxy Side Chains

The introduction of decyloxy side chains is expected to influence the electrochemical properties. The electron-donating nature of the alkoxy groups can shift the redox potentials. Generally, such substitutions tend to lower the oxidation potential, making the molecule easier to oxidize and thus raising the HOMO level. The precise quantitative effect on this compound requires dedicated experimental investigation.

Data Summary

The following table summarizes the available electrochemical data for related violanthrone derivatives. It is important to note the absence of specific experimental data for this compound in the surveyed literature.

| Compound | Redox Process | E½ (V vs. reference) | Method | Solvent/Electrolyte | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 16,17-dihydroxyviolanthrone | Oxidation (quasi-reversible) | ~ -0.4 | Cyclic Voltammetry | Dimethylformamide / 0.1 M TBAPF6 | Data not available | Data not available | Data not available |

| Dicyanomethylene-functionalized violanthrone derivative | Reduction | -0.56 (vs. NHE) | Cyclic Voltammetry | Data not available | Data not available | Data not available | 1.46–1.47 (from DFT) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following section details a generalized methodology for the electrochemical characterization of violanthrone derivatives using cyclic voltammetry.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode or platinum button electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A silver/silver nitrate (Ag/AgNO₃) pseudo-reference electrode can also be used, but it should be calibrated against a standard reference like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Counter Electrode: Platinum wire or mesh.

-

Electrochemical Cell: A single-compartment glass cell with gas-tight fittings for inert gas purging.

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

-

Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPClO₄).

-

Analyte: this compound derivative at a concentration of approximately 1 mM.

-

Inert Gas: High-purity nitrogen or argon for deoxygenation of the solution.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Dissolve the violanthrone derivative in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Perform a cyclic voltammetry scan over a potential range expected to encompass the redox events of the analyte. The initial scan should be wide to identify the oxidation and reduction peaks.

-

Optimize the potential window and perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

After the measurement, record the potential of the reference electrode against the Fc/Fc⁺ couple by adding a small amount of ferrocene to the solution and running a CV.

-

Data Analysis

-

Determine the half-wave potentials (E½) for reversible or quasi-reversible processes from the average of the anodic (Epa) and cathodic (Epc) peak potentials: E½ = (Epa + Epc) / 2.

-

For irreversible processes, the peak potential (Ep) is reported.

-

Estimate the HOMO and LUMO energy levels from the onset potentials of the first oxidation (E_ox) and first reduction (E_red) processes, respectively, relative to the Fc/Fc⁺ reference (assuming E_HOMO(Fc) = -4.8 eV):

-

E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

-

The electrochemical band gap can then be calculated as E_gap = E_LUMO - E_HOMO.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Derivation of Electronic Properties

This diagram shows the logical relationship between the raw electrochemical data and the derived electronic properties of the material.

Caption: Derivation of Electronic Properties from Electrochemical Data.

Conclusion

This compound is a promising organic semiconductor due to its extended π-conjugation and improved solubility. While a detailed experimental electrochemical characterization is not yet widely published, the behavior of its precursors and other derivatives suggests that it will exhibit rich redox chemistry. The methodologies and principles outlined in this guide provide a solid framework for researchers to conduct their own electrochemical investigations of this and related violanthrone derivatives. Further experimental work is crucial to fully elucidate the electronic structure of this compound and to realize its full potential in organic electronic applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 16,17-bis(decyloxy)violanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-bis(decyloxy)violanthrone is a derivative of violanthrone, a large polycyclic aromatic hydrocarbon. Violanthrone and its derivatives are of significant interest in materials science due to their unique electronic and optical properties, which make them suitable for applications such as organic semiconductors and near-infrared (NIR) dyes. The addition of long alkoxy chains, such as decyloxy groups, at the 16 and 17 positions is a common strategy to improve the solubility of the otherwise poorly soluble violanthrone core in organic solvents, enabling solution-based processing for device fabrication. This guide provides a detailed overview of the molecular structure and conformational characteristics of this compound, based on available experimental and computational data.

Molecular Structure

The core of this compound consists of a large, rigid, and essentially planar system of nine fused benzene rings. This extended π-conjugated system is responsible for the molecule's characteristic electronic and photophysical properties. The decyloxy chains are attached to the "bay region" of the violanthrone core. The molecular formula for this compound is C₅₄H₅₆O₄, and its CAS number is 71550-33-9.

Data Presentation: Structural Parameters

Obtaining precise experimental structural data, such as from single-crystal X-ray diffraction, for this compound is challenging due to the flexibility of the long decyloxy chains, which can hinder the formation of high-quality crystals. However, computational methods like Density Functional Theory (DFT) have been employed to study closely related violanthrone derivatives. In such studies, it is a common practice to replace the long alkyl chains with smaller groups, like methoxy groups, to make the calculations more tractable. The data presented below are based on DFT calculations performed on a 16,17-dimethoxyviolanthrone model, which provides insight into the conformation of the rigid aromatic core.

| Parameter | Description | Calculated Value |

| Dihedral Angle (2-3-3'-2') | Twisting between the two halves of the violanthrone core | 31.81° |

| Dihedral Angle (8-9-9'-8') | Planarity within one half of the violanthrone core | 0.90° |

| Dihedral Angle (1-2-3-3') | Tilt of the methoxy group relative to the core | 13.07° |

| Dihedral Angle (1'-2'-3'-3) | Tilt of the second methoxy group relative to the core | 13.04° |

Note: These values are for the methoxy-substituted analog and serve as an approximation for the conformation of the aromatic core in this compound.

Molecular Conformation

The overall conformation of this compound is characterized by two main features: the conformation of the violanthrone core and the conformation of the flexible decyloxy chains.

Violanthrone Core: The violanthrone core is largely planar, which facilitates intermolecular π-π stacking. This stacking is crucial for charge transport in organic semiconductor applications. However, steric hindrance between the two decyloxy groups in the bay region can cause a slight twisting of the aromatic plane, as indicated by the calculated dihedral angles in the methoxy-substituted model.

Decyloxy Chains: The two decyloxy chains are flexible and can adopt numerous conformations. In the solid state, the packing of these chains is influenced by van der Waals interactions and can affect the overall molecular arrangement. In solution, the chains are more mobile. The length and linearity of the alkyl chains play a significant role in the strength of π-π stacking between molecules. Linear chains, like decyloxy, are known to allow for stronger intermolecular interactions compared to branched chains, which can sterically hinder close packing of the aromatic cores.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in Chinese patent CN103804163A for the synthesis of 16,17-dialkoxyviolanthrone derivatives.

Step 1: Demethylation of 16,17-dimethoxyviolanthrone to 16,17-dihydroxyviolanthrone

-

Disperse 1 part by mass of commercially available 16,17-dimethoxyviolanthrone into 10 parts by mass of dichloromethane and stir mechanically for 1 hour to ensure full dispersion.

-

In an ice-water bath, slowly add 1.1 parts by mass of boron tribromide (BBr₃) dropwise.

-

After the addition is complete, continue stirring the reaction mixture for 8 hours, followed by heating to reflux for another 8 hours.

-

Monitor the progress of the demethylation reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add the resulting viscous slurry to 50 parts by mass of a 2 mol/L aqueous hydrochloric acid solution and stir vigorously to hydrolyze the intermediates.

-

Collect the solid product by filtration or centrifugation and wash it repeatedly with water to obtain 16,17-dihydroxyviolanthrone. The product can be dried and used in the next step without further purification.

Step 2: Etherification of 16,17-dihydroxyviolanthrone

-

To a reaction vessel, add 1 part by mass of the dried 16,17-dihydroxyviolanthrone and 10 parts by mass of N,N-dimethylformamide (DMF).

-

Add 1.3 parts by mass of 1-bromodecane, 0.8 parts by mass of anhydrous potassium carbonate (K₂CO₃), and 0.05 parts by mass of 18-crown-6 as a phase transfer catalyst.

-

Heat the solution to 80°C and stir mechanically for 10 hours.

-

Filter the hot reaction mixture to remove insoluble starting materials and inorganic salts.

-

Pour the filtrate into 50 parts by mass of water to precipitate the crude product as a blue-black solid.

-

Collect the solid by filtration and dry it.

-

Recrystallize the crude product from ethyl acetate to obtain pure this compound as purple-black needle-like crystals.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the decyloxy chains and the aromatic protons of the violanthrone core. The chemical shifts and coupling patterns of the protons on the alkyl chains and the aromatic core would be consistent with the expected structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the molecule.

-

UV-Vis Spectroscopy: The absorption spectrum in a suitable solvent (e.g., chloroform or dichloromethane) would show characteristic strong absorption bands in the visible and near-infrared regions, corresponding to the π-π* transitions of the large conjugated system.

-

Fluorescence Spectroscopy: The emission spectrum would provide information about the photoluminescent properties of the molecule.

Signaling Pathways and Logical Relationships

Caption: Synthetic and characterization workflow for this compound.

To date, there is no scientific literature suggesting that this compound is involved in any biological signaling pathways. Its research and applications are primarily focused on materials science, particularly in the field of organic electronics and functional dyes. Therefore, a signaling pathway diagram is not applicable.

Conclusion

This compound is a functional organic molecule with a well-defined, largely planar aromatic core and two flexible decyloxy side chains. The conformation of the core is critical for its electronic properties, while the side chains enhance its processability. While detailed crystallographic data for this specific molecule is not publicly available, computational and experimental studies on similar violanthrone derivatives provide a solid understanding of its structural and conformational characteristics. The synthetic route to this molecule is well-established, allowing for its preparation and further investigation for various applications in materials science. For professionals in drug development, while this molecule itself does not have a known biological target, the violanthrone scaffold represents a large, planar system that could be explored for interactions with biological macromolecules where such a shape is advantageous, for example, as an intercalator or for surface binding. However, any such application would require significant further research.

In-Depth Technical Guide on 16,17-bis(decyloxy)violanthrone

CAS Number: 71550-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16,17-bis(decyloxy)violanthrone, a violanthrone derivative of significant interest in various scientific and technological fields. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing actionable information for research and development.

Chemical and Physical Properties

This compound is a large, polycyclic aromatic hydrocarbon belonging to the violanthrone class of dyes. The introduction of two decyloxy chains at the 16 and 17 positions significantly enhances its solubility in organic solvents compared to the parent violanthrone.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 71550-33-9 | [1] |

| Molecular Formula | C₅₄H₅₆O₄ | |

| Molecular Weight | 769.02 g/mol | [2] |

| Appearance | Purple-black needle-like crystals or white powder | [1][3] |

| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] | [2][3] |

Spectroscopic and Electrochemical Properties

The extended π-conjugated system of this compound gives rise to its distinct photophysical and electrochemical characteristics. While specific experimental data for this exact compound is limited in publicly available literature, data from its precursor and closely related derivatives provide valuable insights. A Chinese patent suggests that this compound dissolved in an organic solvent yields a blue-green solution.[3]

Table 2: Spectroscopic and Electrochemical Data of this compound and Related Compounds

| Property | Compound | Value | Method | Source |

| Maximum UV Absorption (λmax) | This compound | 640 nm | UV-Vis Spectroscopy | [3] |

| Maximum Photoluminescence Emission | This compound | 710 nm | Photoluminescence Spectroscopy | [3] |

| Maximum Chemiluminescence Emission | This compound | 760 nm | Chemiluminescence Spectroscopy | [3] |

| HOMO-LUMO Gap | Dicyanomethylene-functionalised violanthrone derivatives | ~1.46–1.47 eV | DFT Calculations | [4] |

| Electrochemical Behavior | 16,17-dihydroxyviolanthrone | Reversible two-electron oxidation | Cyclic Voltammetry | [5] |

Synthesis

A detailed method for the preparation of 16,17-dialkoxyviolanthrone derivatives, including the decyloxy variant, is described in Chinese patent CN103804163A.[3] The synthesis is a two-step process starting from the commercially available 16,17-dimethoxyviolanthrone.

Experimental Protocol: Synthesis of this compound

Step 1: Demethylation of 16,17-dimethoxyviolanthrone to 16,17-dihydroxyviolanthrone

-

Disperse 1 part by mass of 16,17-dimethoxyviolanthrone (Vat Brilliant Green dye) in 10 parts by mass of dichloromethane and stir mechanically for 1 hour to ensure full dispersion.

-

In an ice-water bath, slowly add 1.1 parts by mass of boron tribromide (BBr₃) dropwise.

-

After the addition is complete, continue stirring the reaction mixture for 8 hours at room temperature, followed by heating under reflux for another 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the demethylation is complete.

-

Pour the resulting viscous slurry into 50 parts by mass of a 2 mol/L aqueous hydrochloric acid solution and stir vigorously to hydrolyze the mixture.

-

Collect the solid product by suction filtration or centrifugation.

-

Wash the filter cake repeatedly with water to obtain 16,17-dihydroxyviolanthrone, which can be dried and used in the next step without further purification.

Step 2: Etherification of 16,17-dihydroxyviolanthrone

-

Add 1 part by mass of the dried 16,17-dihydroxyviolanthrone to 10 parts by mass of N,N-dimethylformamide (DMF).

-

To this mixture, add 1.3 parts by mass of 1-bromodecane, 0.8 parts by mass of anhydrous potassium carbonate (K₂CO₃), and 0.05 parts by mass of 18-crown-6 as a phase transfer catalyst.

-

Heat the solution to 80°C and stir mechanically for 10 hours.

-

Filter the hot reaction mixture by suction to remove insoluble starting materials and inorganic salts.

-

Pour the filtrate into 50 parts by mass of water, which will cause a large amount of a blue-black precipitate to form.

-

Collect the crude product by suction filtration and dry it.

-

Recrystallize the crude product from ethyl acetate to obtain pure, purple-black needle-like crystals of this compound.

Synthesis Workflow Diagram

References

- 1. 16,17-bis-(Decyloxy)violanthrone, CasNo.71550-33-9 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 2. This compound - HY-D0963 Hycultec GmbH [hycultec.de]

- 3. CN103804163A - Method for preparing 16,17-dialkoxyviolanthrone derivatives - Google Patents [patents.google.com]

- 4. 16,17-Dihydroxyviolanthrone (CAS 128-59-6) - Research Grade [benchchem.com]

- 5. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 16,17-bis(decyloxy)violanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 16,17-bis(decyloxy)violanthrone in common organic solvents. Due to its complex polycyclic aromatic structure, understanding its solubility is crucial for its application in various research and development fields, including organic electronics and functional dyes. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a complex organic molecule like this compound, solubility is influenced by several factors, including the polarity of the solvent, temperature, pressure, and the presence of specific functional groups on the molecule. The introduction of two decyloxy chains onto the violanthrone core significantly enhances its solubility in organic solvents compared to the unsubstituted violanthrone, a modification that is critical for its processability and application.[1]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific data point for its solubility in dimethyl sulfoxide (DMSO) has been reported.

| Solvent | Temperature | Concentration |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM |

Table 1: Quantitative Solubility of this compound.[2]

Qualitative Solubility Information

While specific numerical data is scarce, several sources provide qualitative descriptions of the solubility of this compound:

-

General Organic Solvents: The compound is generally described as being soluble in organic solvents.[3] The presence of the long decyloxy alkyl chains is explicitly stated to greatly improve its solubility in such solvents.[1]

-

Ethyl Acetate: A Chinese patent describes a purification process for this compound that involves recrystallization from ethyl acetate, indicating good solubility in this solvent at elevated temperatures.[1]

-

Solution Appearance: When dissolved in an organic solvent, this compound is reported to form a blue-green solution.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific solvents, the following general experimental protocol, based on the isothermal shake-flask method, can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., toluene, chloroform, tetrahydrofuran, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (by measuring absorbance at its λmax) or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available information. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the described protocols to obtain precise data for their solvents and conditions of interest.

References

An In-depth Technical Guide on the Synthesis and Spectroscopic Characterization of 16,17-bis(decyloxy)violanthrone

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 16,17-bis(decyloxy)violanthrone, a derivative of the polycyclic aromatic hydrocarbon violanthrone. This document is intended for researchers and professionals in the fields of materials science, organic chemistry, and drug development who are interested in the properties and synthesis of functional dyes.

Introduction

Violanthrone and its derivatives are a class of organic dyes known for their intense color, high thermal stability, and unique electronic properties. The introduction of long alkoxy chains, such as decyloxy groups, at the 16 and 17 positions of the violanthrone core significantly enhances its solubility in organic solvents, facilitating its processing and application in various fields, including organic electronics and fluorescent probes. This guide outlines a detailed experimental protocol for the synthesis of this compound and the subsequent analysis of its spectral properties using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 16,17-dihydroxyviolanthrone.

2.1. Synthesis of this compound

This protocol is based on the general method for the synthesis of 16,17-dialkoxyviolanthrone derivatives.

-

Materials:

-

16,17-dihydroxyviolanthrone

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16,17-dihydroxyviolanthrone in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution. This acts as the base to deprotonate the hydroxyl groups.

-

Add an excess of 1-bromodecane to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with methanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

-

Dry the purified product under vacuum to yield this compound as a solid.

-

Caption: Synthetic workflow for this compound.

2.2. NMR Spectroscopic Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

2.3. UV-Vis Spectroscopic Analysis

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane, or toluene). The concentration should be adjusted to obtain an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 300 nm to 800 nm, using the pure solvent as a reference.

Spectral Data

3.1. NMR Spectral Data (Representative)

The following tables summarize the expected chemical shifts for this compound.

Table 1: Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | m | ~12H | Aromatic protons of the violanthrone core |

| ~4.2 - 4.4 | t | 4H | -O-CH₂ - (protons adjacent to oxygen) |

| ~1.8 - 2.0 | m | 4H | -O-CH₂-CH₂ - |

| ~1.2 - 1.6 | m | 24H | -(CH₂ )₆- |

| ~0.8 - 0.9 | t | 6H | -CH₃ (terminal methyl group) |

Table 2: Representative ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | Carbonyl carbons (C=O) |

| ~120 - 150 | Aromatic carbons of the violanthrone core |

| ~70 - 75 | -O-CH₂ - (carbon adjacent to oxygen) |

| ~22 - 32 | Aliphatic carbons of the decyl chain |

| ~14 | -CH₃ (terminal methyl carbon) |

3.2. UV-Vis Spectral Data (Representative)

The UV-Vis spectrum of this compound is expected to be dominated by the strong π-π* transitions of the large aromatic core.

Table 3: Representative UV-Vis Absorption Data (in CH₂Cl₂)

| Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

| ~580 - 620 | > 20,000 | S₀ → S₁ transition |

| Shorter wavelengths | Variable | Other π-π* transitions |

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

Thermal Stability and Degradation of 16,17-bis(decyloxy)violanthrone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 16,17-bis(decyloxy)violanthrone, a complex organic molecule with potential applications in various scientific fields. Due to the limited direct experimental data on this specific compound, this paper draws upon analogous data from structurally similar polycyclic aromatic hydrocarbon (PAH) dyes and pigments, particularly those featuring long-chain alkoxy substituents. The document outlines plausible thermal behaviors, degradation pathways, and standardized experimental protocols for the thermogravimetric analysis (TGA) of such compounds. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound and related materials, enabling a better understanding of its material properties and limitations under thermal stress.

Introduction

This compound is a derivative of violanthrone, a large, polycyclic aromatic hydrocarbon. The addition of two decyloxy chains significantly impacts its solubility and molecular packing, which in turn influences its physical and chemical properties, including its thermal stability. Understanding the thermal stability of this molecule is critical for its application in areas that may involve elevated temperatures during processing or end-use. Thermal degradation can lead to a loss of functionality, altered photophysical properties, and the generation of potentially undesirable byproducts. This guide provides an in-depth, albeit predictive, examination of these characteristics.

Predicted Thermal Stability

It is anticipated that the thermal degradation of this compound would occur in a multi-step process. The initial weight loss would likely be attributed to the scission of the long decyloxy chains, followed by the subsequent degradation of the more stable violanthrone core at higher temperatures. For similar large organic dyes, significant weight loss is often observed to begin at temperatures exceeding 300°C. For instance, some perylene dyes have been reported to exhibit a 5% weight loss at approximately 349°C[1].

Quantitative Data Summary

The following table summarizes the expected quantitative data from a thermogravimetric analysis (TGA) of this compound, based on analogous compounds.

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 320 - 350 °C | The temperature at which significant thermal degradation begins. |

| Temperature at 5% Weight Loss (Td5) | ~ 350 °C | The temperature at which 5% of the initial mass has been lost. This is a common metric for thermal stability. |

| Temperature at 10% Weight Loss (Td10) | ~ 370 °C | The temperature at which 10% of the initial mass has been lost. |

| Peak Decomposition Temperature (Tpeak) | ~ 400 - 450 °C (for alkoxy chains) | The temperature at which the maximum rate of weight loss occurs, corresponding to the primary degradation of the decyloxy chains. |

| Char Residue at 800 °C | 20 - 30 % | The percentage of the initial mass remaining at a high temperature, representing the carbonaceous residue from the violanthrone core. |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to proceed through a free-radical mechanism initiated by the cleavage of the ether bonds in the decyloxy chains. At elevated temperatures, these chains are expected to undergo homolytic cleavage, leading to the formation of various smaller hydrocarbon fragments and a violanthrone radical. The subsequent degradation of the violanthrone core would occur at significantly higher temperatures, involving the fragmentation of the polycyclic aromatic system.

References

In-Depth Technical Guide to the Theoretical Modeling of 16,17-bis(decyloxy)violanthrone's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of 16,17-bis(decyloxy)violanthrone. This molecule, a derivative of the polycyclic aromatic hydrocarbon violanthrone, is of significant interest for its potential applications in organic electronics and bio-imaging due to its extended π-conjugated system and tunable electronic properties.

Introduction to Violanthrone and its Derivatives

Violanthrone is a large, planar, and highly conjugated molecule, which forms the core of a class of organic materials with intriguing electronic and optical properties. The low solubility of the parent violanthrone molecule in common organic solvents necessitates chemical modifications to enhance its processability. The introduction of long alkyl chains, such as decyloxy groups at the 16 and 17 positions, improves solubility, making these derivatives suitable for solution-based fabrication of electronic devices and for biological applications. These modifications can also influence the intermolecular packing and charge transport properties of the material. Violanthrone derivatives are being explored as p-type semiconductors in organic field-effect transistors (OFETs) and as fluorescent probes for bio-imaging.

Theoretical Modeling of Electronic Structure

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission characteristics, as well as its charge transport properties.

Computational chemistry provides powerful tools to model and predict these properties.[1] Density Functional Theory (DFT) is a widely used method to calculate the ground-state electronic structure of molecules like this compound. For more accurate predictions of excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is often employed.

Workflow for Theoretical Modeling:

Quantitative Data from Theoretical Models

For comparison, dicyanomethylene-functionalized violanthrone derivatives have been reported to have HOMO-LUMO gaps in the range of 1.46–1.47 eV.[2] The parent 16,17-dihydroxyviolanthrone has a HOMO-LUMO gap of approximately 3.2 eV.[3] It is anticipated that this compound will have a HOMO-LUMO gap that is lower than the dihydroxy precursor due to the electron-donating nature of the alkoxy chains.

| Property | Expected Range for this compound (Estimated) | Related Compound Data | Citation |

| HOMO Energy | -5.0 to -5.5 eV | Varies with substituents | [2] |

| LUMO Energy | -3.0 to -3.5 eV | Varies with substituents | [2] |

| HOMO-LUMO Gap | 1.5 to 2.5 eV | 1.46–1.47 eV (dicyanomethylene derivatives) | [2] |

| Major Absorption Peak (λmax) | 600 - 700 nm | ~600 nm (16,17-dihydroxyviolanthrone) | [3] |

Experimental Protocols for Characterization

The theoretical models are validated and complemented by experimental characterization. The following are key experimental techniques used to probe the electronic structure of violanthrone derivatives.

Synthesis of this compound

A general method for the synthesis of 16,17-dialkoxyviolanthrone derivatives involves a Williamson ether synthesis starting from 16,17-dihydroxyviolanthrone.

Reaction Scheme:

Detailed Protocol:

-

Starting Material Preparation: 16,17-dihydroxyviolanthrone is obtained by the demethylation of 16,17-dimethoxyviolanthrone using a demethylating agent like boron tribromide (BBr3) in a solvent such as dichloromethane.

-

Etherification: 16,17-dihydroxyviolanthrone is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF).

-

An excess of a base, such as anhydrous potassium carbonate (K2CO3), is added to the mixture.

-

1-Bromodecane is added as the alkylating agent. A phase-transfer catalyst like 18-crown-6 can be used to facilitate the reaction.

-

The reaction mixture is heated (e.g., to 100°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: The crude product is purified by precipitation, filtration, and washing, followed by column chromatography to yield the pure this compound.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties, which are related to the HOMO-LUMO gap. Photoluminescence (PL) spectroscopy provides information about the emission properties of the molecule.

Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform or dichloromethane).

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

The PL spectrum is recorded using a fluorometer, with the excitation wavelength set at or near the absorption maximum.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Protocol:

-

A solution of this compound is prepared in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is swept, and the resulting current is measured to obtain the cyclic voltammogram.

-

The oxidation and reduction potentials are determined from the voltammogram and can be correlated with the HOMO and LUMO energy levels, respectively.

Applications and Future Directions

The favorable electronic and optical properties of this compound make it a promising candidate for various applications.

Organic Field-Effect Transistors (OFETs)

In an OFET, this compound can act as the active semiconductor layer. Its ability to self-assemble into ordered structures is crucial for efficient charge transport.

OFET Device Structure and Operation:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 16,17-bis(decyloxy)violanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 16,17-bis(decyloxy)violanthrone, a functionalized polycyclic aromatic hydrocarbon with potential applications in organic electronics and as a near-infrared (NIR) fluorescent dye. The synthesis commences with the demethylation of the readily available dye, 16,17-dimethoxyviolanthrone (Vat Brilliant Green FFB), to yield the key intermediate, 16,17-dihydroxyviolanthrone. This intermediate is subsequently alkylated via a Williamson ether synthesis to afford the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons known for their extended π-conjugated systems, which impart unique electronic and optical properties. The introduction of alkoxy chains at the 16 and 17 positions can enhance solubility in organic solvents and modulate the material's solid-state packing, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound, with its long alkyl chains, is a promising candidate for these applications, as well as for use as a lipophilic NIR fluorescent probe in biological imaging.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the demethylation of 16,17-dimethoxyviolanthrone, followed by a Williamson ether synthesis.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 16,17-Dihydroxyviolanthrone (Intermediate)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 16,17-Dimethoxyviolanthrone | C36H20O4 | 524.55 | 5.25 g (10 mmol) |

| Boron tribromide (BBr3) | BBr3 | 250.52 | 5.0 g (20 mmol) |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 150 mL |

| 2M Hydrochloric Acid (HCl) | HCl | 36.46 | 300 mL |

| Methanol (MeOH) | CH3OH | 32.04 | For washing |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 16,17-dimethoxyviolanthrone (5.25 g, 10 mmol) and dichloromethane (100 mL).

-

Stir the suspension at room temperature for 30 minutes to ensure good dispersion.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of boron tribromide (5.0 g, 20 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into 300 mL of cold 2M hydrochloric acid with vigorous stirring.

-

Continue stirring for 1 hour to ensure complete hydrolysis of the boron complexes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with deionized water and methanol until the filtrate is colorless.

-

Dry the solid in a vacuum oven at 60 °C to yield 16,17-dihydroxyviolanthrone as a dark solid.

Step 2: Synthesis of this compound (Final Product)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 16,17-Dihydroxyviolanthrone | C34H16O4 | 496.49 | 2.48 g (5 mmol) |

| 1-Bromodecane | C10H21Br | 221.18 | 2.65 g (12 mmol) |

| Anhydrous Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 2.07 g (15 mmol) |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 50 mL |

| Chloroform (CHCl3) | CHCl3 | 119.38 | For purification |

| Hexane | C6H14 | 86.18 | For purification |

Procedure:

-

In a 100 mL round-bottom flask, combine 16,17-dihydroxyviolanthrone (2.48 g, 5 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and N,N-dimethylformamide (50 mL).

-

Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.

-

Add 1-bromodecane (2.65 g, 12 mmol) to the reaction mixture.

-

Maintain the reaction at 80 °C for 24 hours.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude solid by column chromatography on silica gel, using a chloroform/hexane gradient as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a dark, crystalline solid.

Experimental Workflow

Application Notes and Protocols for the Purification of High-Purity 16,17-bis(decyloxy)violanthrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 16,17-bis(decyloxy)violanthrone, a large polycyclic aromatic hydrocarbon with potential applications in organic electronics and as a fluorescent dye. The purification of this compound to a high degree of purity is critical for achieving optimal performance and reproducibility in its applications. The following protocols outline methods for column chromatography and recrystallization, along with purity assessment techniques.

Introduction

This compound is a derivative of violanthrone, a large, planar polycyclic aromatic hydrocarbon. The parent violanthrone molecule exhibits poor solubility in most common organic solvents, which limits its processability. The introduction of two decyloxy chains at the 16 and 17 positions significantly improves its solubility, allowing for purification by solution-based techniques. However, achieving high purity (>99.5%) requires careful optimization of purification methods to remove starting materials, byproducts, and isomers.

Potential impurities in the synthesis of this compound may include unreacted 16,17-dihydroxyviolanthrone, mono-alkoxyviolanthrone, and products of over-alkylation or side reactions. The purification strategies outlined below are designed to effectively remove these impurities.

Purification Strategies

A multi-step purification approach is recommended to achieve high-purity this compound. This typically involves an initial purification by column chromatography to remove the bulk of the impurities, followed by one or more recrystallizations to achieve the final desired purity.

Logical Workflow for Purification

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

This protocol describes a standard column chromatography procedure for the initial purification of crude this compound.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Toluene (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Protocol:

-

Slurry Preparation:

-

In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Stir the slurry gently to remove any air bubbles.

-

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Pour the silica gel slurry into the column.

-

Allow the hexane to drain slowly, ensuring the silica gel packs evenly without any cracks or channels.

-

Gently tap the column to aid in uniform packing.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of toluene or dichloromethane.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution:

-

Begin elution with a non-polar mobile phase, such as pure hexane.

-

Gradually increase the polarity of the mobile phase by adding dichloromethane. A typical gradient would be from 100% hexane to a mixture of hexane:DCM (e.g., 9:1, then 8:2, and so on). The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.

-

Collect fractions of the eluent. The desired product, being less polar than the dihydroxy starting material but more polar than some non-polar byproducts, will elute at a specific solvent polarity.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Column Chromatography Workflow Diagram

Caption: Step-by-step workflow for column chromatography purification.

Recrystallization

Recrystallization is a powerful technique for further purifying the product obtained from column chromatography. A Chinese patent (CN103804163A) suggests the use of ethyl acetate for the recrystallization of 16,17-didecyloxyviolanthrone[1].

Materials:

-

Ethyl acetate (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel)

Protocol:

-

Dissolution:

-

Place the partially purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethyl acetate.

-

Gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling the solvent.

-

-

Crystallization:

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or a refrigerator. Slow cooling generally results in larger, purer crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of the solvent.

-

Recrystallization Protocol Diagram

Caption: Protocol for the recrystallization of this compound.

Data Presentation

The following table summarizes the expected outcomes and parameters for the purification techniques.

| Parameter | Column Chromatography | Recrystallization |

| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |

| Mobile Phase/Solvent | Hexane/Dichloromethane Gradient | Ethyl Acetate |

| Typical Loading | 1:50 to 1:100 (product:silica) | - |

| Expected Yield | 70-90% | >90% |

| Purity Achieved | 95-99% | >99.5% |

| Key Impurities Removed | Polar (e.g., dihydroxy starting material) and non-polar byproducts | Closely related impurities and residual solvent |

Purity Assessment

The purity of this compound should be assessed at each stage of the purification process and for the final product. The following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of organic compounds. A reverse-phase C18 column with a UV-Vis detector is suitable. A gradient elution with acetonitrile and water is a good starting point. The purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Purity Analysis Workflow

Caption: Workflow for the comprehensive purity analysis of the final product.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, ensuring reliable and reproducible results in their research and applications.

References

Application Notes and Protocols for 16,17-bis(decyloxy)violanthrone in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-bis(decyloxy)violanthrone is a violanthrone derivative that holds promise as an organic semiconductor for applications in organic field-effect transistors (OFETs). Its extended π-conjugated system and the presence of alkoxy side chains suggest its potential for solution-based processing and good charge transport properties. These application notes provide an overview of the material's use in OFETs, including performance data from closely related compounds, and detailed protocols for its synthesis, device fabrication, and characterization.

Performance of Violanthrone Derivative OFETs

The performance of OFETs is typically characterized by several key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of OFETs based on dicyanomethylene-functionalised violanthrone derivatives with varying alkyl substituents, which can serve as a benchmark for devices fabricated with this compound.

| Compound | Alkyl Chain | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |

| Dicyanomethylene-functionalised violanthrone derivative 1 | Branched | 3.62 x 10-6 | ~103 | -10 |

| Dicyanomethylene-functionalised violanthrone derivative 2 | Linear (shorter) | 1.07 x 10-2 | ~105 | -15 |